molecular formula C22H31N5O3 B11148463 N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide

N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide

Cat. No.: B11148463
M. Wt: 413.5 g/mol
InChI Key: ZDPAYQJZWJIPSO-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a dimethoxybenzyl group, and a pyrimidinylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the dimethoxybenzyl group and the pyrimidinylamino group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can act as a ligand in biochemical assays to study protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide include:

  • N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]ethanol
  • N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]propionamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H31N5O3

Molecular Weight

413.5 g/mol

IUPAC Name

N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-2-[(4,6-dimethylpyrimidin-2-yl)amino]acetamide

InChI

InChI=1S/C22H31N5O3/c1-15-11-16(2)25-22(24-15)23-13-21(28)26-18-7-9-27(10-8-18)14-17-5-6-19(29-3)20(12-17)30-4/h5-6,11-12,18H,7-10,13-14H2,1-4H3,(H,26,28)(H,23,24,25)

InChI Key

ZDPAYQJZWJIPSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCC(=O)NC2CCN(CC2)CC3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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